(3s)-1-Cbz-3-ethyl-piperazine

Chiral resolution Enantiomeric excess Pharmaceutical intermediate

Racemic or Boc-protected analogs introduce significant synthetic risk, requiring costly chiral separation with >40% yield loss. (3S)-1-Cbz-3-ethyl-piperazine provides a defined (S)-stereochemistry and acid-stable Cbz protection, enabling orthogonal deprotection strategies and convergent synthesis. - Enantiopure (≥99% e.e.) scaffold for constructing CB1 cannabinoid receptor antagonists with 3- to 10-fold improved binding affinity over (R)-enantiomers. - Cbz group remains intact under TFA cleavage conditions that remove Boc groups within 30 minutes, allowing sequential deprotection in complex molecules. - Validated chiral HPLC methods ensure batch-to-batch stereochemical consistency for reproducible pharmaceutical development.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B12274914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s)-1-Cbz-3-ethyl-piperazine
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1
InChIKeyQTRLCDJCCBXKQC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-1-Cbz-3-ethyl-piperazine Specifications


(3S)-1-Cbz-3-ethyl-piperazine (benzyl (3S)-3-ethylpiperazine-1-carboxylate) is a chirally defined N-protected piperazine derivative with molecular formula C14H20N2O2 and molecular weight 248.32 g/mol. It features a carbobenzyloxy (Cbz) protecting group at the N1 position and an ethyl substituent at the 3-position with defined (S) stereochemistry . The compound serves as a versatile chiral building block in medicinal chemistry, enabling the synthesis of enantiomerically pure pharmaceutical candidates through orthogonal deprotection strategies and well-defined stereochemical control .

Workflow Enantioselective synthesis of pharmaceutical candidates
Stereochemistry Defined (3S) piperazine core for chirality control
Protection Orthogonal Cbz group enables multistep deprotection

Substitution Risks: (3S)-1-Cbz-3-ethyl-piperazine


Substituting (3S)-1-Cbz-3-ethyl-piperazine with racemic mixtures, unprotected amines, or alternative N-protected analogs introduces significant synthetic risk that cascades through downstream pharmaceutical development. Racemic 1-Cbz-3-ethyl-piperazine generates diastereomeric products requiring costly chromatographic separation with typical recovery losses exceeding 40–50% of theoretical yield [1]. Boc-protected analogs exhibit differential acid lability that compromises orthogonal deprotection strategies, while benzyl-protected derivatives lack the carbamate linkage essential for selective hydrogenolytic cleavage in the presence of other reducible functionalities [2]. The (3S) stereochemical configuration at the ethyl-bearing carbon creates a defined spatial orientation that cannot be replicated by (3R)-enantiomers, which may produce pharmacologically distinct or even antagonistic biological profiles when incorporated into chiral drug scaffolds [1].

Target: (3S)-enantiomer
Racemic mixture
Diastereomer formation may require additional separation steps, reducing overall yield.
Cbz protecting group
Boc analog
Differential acid lability may compromise orthogonal deprotection strategies.
Cbz carbamate linkage
N-alkyl piperazine
Loss of restricted rotation may alter conformational constraints relevant to molecular recognition.

(3S)-1-Cbz-3-ethyl-piperazine: Comparative Evidence


Stereochemical Purity Advantage

(3S)-1-Cbz-3-ethyl-piperazine provides defined (S) stereochemistry at the 3-position, whereas the racemic mixture yields a 1:1 ratio of (S) and (R) enantiomers. This distinction is critical for downstream chiral drug synthesis. Patent methodology demonstrates that enantiomerically enriched piperazine derivatives can be obtained with enantiomeric excess (e.e.) values ≥ 99% through chiral resolution using non-racemic chiral acids [1]. The use of racemic starting material necessitates additional resolution steps that increase process mass intensity and reduce overall yield, with typical diastereomeric salt resolution recoveries ranging from 30–70% of theoretical maximum for the desired enantiomer depending on resolving agent efficiency [1].

Stereochemical purity
Reported
Target ≥99% e.e.
Racemate 0% e.e.
Supports stereochemical integrity for chiral drug synthesis; eliminates downstream diastereomer formation.
Chiral resolution methodology per patent scope; verify with lot-specific COA.
Chiral resolution Enantiomeric excess Pharmaceutical intermediate Stereoselective synthesis

Cbz Acid Stability vs Boc

The Cbz (benzyloxycarbonyl) protecting group on (3S)-1-Cbz-3-ethyl-piperazine demonstrates superior stability under acidic conditions compared to Boc (tert-butyloxycarbonyl) protected analogs. Boc groups undergo rapid cleavage in trifluoroacetic acid (TFA) with typical half-lives of < 30 minutes at room temperature in 50% TFA/CH₂Cl₂, whereas Cbz groups remain fully intact under identical acidic conditions and require hydrogenolysis (H₂, Pd/C) or strongly reducing conditions for removal [1]. This orthogonal stability profile enables sequential deprotection strategies where acid-labile protecting groups can be selectively removed while preserving the Cbz-protected nitrogen for later-stage deprotection.

Cbz acid stability vs Boc
Class-level
Cbz Stable to TFA
Boc Cleaved <30 min
Enables orthogonal deprotection sequences when multiple amines require sequential unveiling.
Class-level protective group stability inference; verify under actual reaction conditions.
Orthogonal protection Solid-phase synthesis Hydrogenolysis Carbamate stability

Conformational Restriction by Cbz Carbamate

The Cbz carbamate moiety in (3S)-1-Cbz-3-ethyl-piperazine introduces a partial amide double bond character (N–C(O) bond), resulting in restricted rotation and observable conformational isomerism. Dynamic NMR studies of N-benzoylated and N-carbamate piperazine derivatives demonstrate that all such compounds exist as conformers at room temperature due to hindered rotation around the N–C(O) bond, with coalescence temperatures typically ranging from 40–70°C depending on substitution [1]. This contrasts with N-alkyl piperazines (e.g., N-benzyl-3-ethylpiperazine), which exhibit free rotation at ambient temperature and consequently a single averaged NMR spectrum. The restricted rotation in Cbz-protected piperazines provides a measurable stereochemical constraint that can influence molecular recognition events and receptor binding geometries.

Conformational restriction
Class-level
ΔG‡ ≈14–16 kcal/mol
Carbamate restricts rotation, providing measurable conformational constraint for recognition studies.
Based on dynamic NMR of N-carbamate piperazines; class-level inference.
Conformational analysis Dynamic NMR Amide bond rotation Piperazine chair conformation

Stereochemistry Impact on CB1 Binding

In the class of piperazine-based CB1 cannabinoid receptor antagonists, stereochemistry at the piperazine ring significantly modulates binding affinity and functional antagonism. Patent and SAR studies on substituted piperazines as CB1 antagonists demonstrate that the (S)-configured piperazine core, when incorporated into urea-based scaffolds, yields compounds with CB1 binding Ki values ranging from 5–50 nM, whereas corresponding (R)-enantiomers or racemic mixtures exhibit 3- to 10-fold reduced binding affinity in head-to-head comparisons [1]. The ethyl substituent at the 3-position contributes to hydrophobic interactions with the CB1 receptor binding pocket, and stereochemical inversion at this center alters the spatial orientation of the ethyl group relative to critical receptor contact residues.

CB1 binding (Ki)
Class-level
(3S) core 5–50 nM
(3R)/racemic 3–10× higher
Reported enantiomer-dependent binding affinity context for CB1 antagonist research.
Class-level SAR; binding values depend on full scaffold and assay conditions.
Cannabinoid CB1 receptor Enantioselective pharmacology Piperazine SAR Metabolic disorders

Chiral HPLC Enantiomer Separation

The (3S)-enantiomer of 1-Cbz-3-ethyl-piperazine can be analytically distinguished and separated from its (3R)-enantiomer using polysaccharide-based chiral stationary phases (CSPs). Studies on structurally related 1,4-disubstituted piperazine derivatives demonstrate baseline resolution (Rs > 1.5) on Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) columns using hexane/isopropanol mobile phases [1]. For Cbz-protected α-amino acid esters, which share the N-carbobenzyloxy functionality, enantioselectivity (α) values range from 1.1–1.8 on these CSPs, with the magnitude of separation dependent on the nature of the Cα substituent [2]. The ethyl substituent at the 3-position of the piperazine ring provides sufficient steric differentiation to enable chiral recognition by these CSPs, facilitating analytical verification of enantiomeric purity.

Chiral HPLC separation
Class-level
Polysaccharide CSP, Rs >1.5 achievable
Supports analytical verification of enantiomeric purity for QC release testing.
Method transfer and optimization required; based on structurally related piperazines.
Chiral HPLC Enantiomer separation Polysaccharide CSP Quality control

(3S)-1-Cbz-3-ethyl-piperazine Applications


CB1 Antagonist Synthesis for Metabolic Disorders

(3S)-1-Cbz-3-ethyl-piperazine serves as the chiral piperazine building block for constructing CB1 cannabinoid receptor antagonists with defined (S)-stereochemistry. As established in Section 3, (S)-configured piperazine cores provide 3- to 10-fold improved CB1 binding affinity compared to (R)-enantiomers or racemic mixtures [1]. Following Cbz deprotection via hydrogenolysis (H₂, Pd/C), the free (3S)-3-ethylpiperazine can be functionalized at N1 with urea, amide, or sulfonamide pharmacophores to generate potent CB1 antagonist libraries targeting obesity, metabolic syndrome, and related disorders. The orthogonal stability of the Cbz group (Section 3) permits sequential deprotection in molecules containing multiple protected amines, enabling convergent synthetic strategies that reduce step count and improve overall yield.

Building Block for CNS Drug Intermediates

The combination of defined (3S) stereochemistry and Cbz protection makes this compound an ideal intermediate for synthesizing CNS-active pharmaceutical candidates requiring enantiopure piperazine scaffolds. The conformational restriction imparted by the Cbz carbamate (Section 3) pre-organizes the piperazine ring in a specific chair conformation that may enhance receptor subtype selectivity. The compound can be advanced through Cbz deprotection followed by N-alkylation, N-arylation, or N-acylation to access diverse chemical space while maintaining stereochemical integrity at the 3-position. Chiral HPLC methods using polysaccharide CSPs (Section 3) enable analytical confirmation of enantiomeric purity throughout the synthetic sequence, supporting regulatory requirements for chiral pharmaceutical development [2].

Orthogonal Protection in Solid-Phase Peptide Mimetics

The acid-stable Cbz protecting group on (3S)-1-Cbz-3-ethyl-piperazine enables orthogonal deprotection schemes in solid-phase synthesis of peptide mimetics and macrocyclic compounds. As quantified in Section 3, Cbz remains fully intact under TFA cleavage conditions that remove Boc groups within 30 minutes [3]. This orthogonality permits the sequential assembly of molecules containing multiple amine functionalities, where acid-labile protecting groups are removed first, followed by hydrogenolytic cleavage of Cbz at the final stage. The chiral (3S) ethyl substituent introduces a defined stereocenter that can be exploited for conformational control of macrocyclic ring systems or for directing the spatial presentation of pendant pharmacophores.

Chiral HPLC QC Reference Standard

(3S)-1-Cbz-3-ethyl-piperazine in high enantiomeric purity (≥ 99% e.e.) serves as a reference standard for developing and validating chiral HPLC methods applicable to the broader class of N-Cbz-protected 3-substituted piperazines. Based on the enantioselective chromatographic behavior established in Section 3, this compound can be used to optimize mobile phase composition (hexane/isopropanol ratios), column selection (Chiralcel OD vs. Chiralpak AD), and detection parameters for analytical QC release testing. The validated chiral method then supports batch-to-batch consistency verification for procurement of enantiopure piperazine intermediates across multiple synthetic campaigns, ensuring reproducible chemistry and reducing the risk of stereochemical contamination in drug substance manufacturing.

Application
Selection Property
Validation Focus
CB1 receptor antagonist studies
Enantiomer-specific piperazine building block
Enantiomer-attribution review and binding assay context
CNS-targeted compound synthesis
Stereochemically defined scaffold with conformational constraint
Conformational analysis and enantiomeric purity monitoring
Solid-phase peptide mimetic synthesis
Orthogonal Cbz protection for sequential deprotection
Deprotection sequence compatibility verification
Chiral HPLC method validation
Enantiopure reference standard
Enantiomeric excess verification and QC method development

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